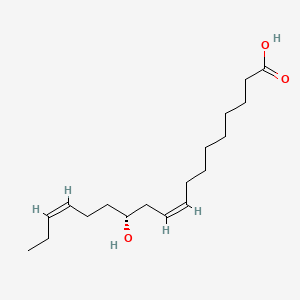
4-Methyl-2-heptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(e)-4-Methyl-2-heptene belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds (e)-4-Methyl-2-heptene is considered to be a practically insoluble (in water) and relatively neutral molecule (e)-4-Methyl-2-heptene has been primarily detected in saliva.
(E)-4-Methyl-2-heptene is a hydrocarbon.
Aplicaciones Científicas De Investigación
Application in Flavor and Fragrance Chemistry
4-Methyl-2-heptene, a derivative of heptene, plays a significant role in flavor and fragrance chemistry. For instance, 5-methyl-(E)-2-hepten-4-one, a related compound, is a key hazelnut odorant. Its concentration is significantly higher in roasted hazelnut oil compared to unroasted oil, suggesting that thermal treatment enhances its formation from precursors present in hazelnuts (Pfnuer et al., 1999). Additionally, compounds like 6-methyl-5-hepten-2-one, formed by the ozonolysis of vegetation surfaces, have been identified as contributors to the atmospheric presence of acetone and other volatiles (Fruekilde et al., 1998).
Role in Polymer Science
In polymer science, 4-methyl-2-heptene derivatives are involved in specific polymerization processes. For example, the copolymerization of 2-butene with 3-heptenes and 4-methyl-2-pentenes using Ziegler-Natta catalysts demonstrates the potential of these compounds in creating polymers with unique properties (Otsu et al., 1979).
Involvement in Atmospheric Chemistry
4-Methyl-2-heptene and its derivatives are involved in atmospheric chemical reactions. The gas-phase reactions of these compounds with hydroxyl radicals have been studied to understand their behavior in atmospheric oxidation processes (O'rji & Stone, 1992). Such research is essential for understanding the formation and behavior of atmospheric pollutants.
Importance in Organic Synthesis
These compounds are also significant in organic synthesis. For example, (Z)-7-Nitro-3-heptene has been used as a central intermediate in the synthesis of jasmone, methyl jasmonate, and γ-jasmolactone, important components of jasmine fragrance (Ballini et al., 1989).
Photoreaction Studies
Studies on the photoreactions of compounds like 4-methylenebicyclo[3,2,0]hept-2-enes provide insights into the behavior of heptene derivatives under light exposure, which is crucial for understanding their stability and applications in various fields (Hamer & Wills, 1973).
Propiedades
Número CAS |
3404-56-6 |
|---|---|
Fórmula molecular |
C8H16 |
Peso molecular |
112.21 g/mol |
Nombre IUPAC |
(E)-4-methylhept-2-ene |
InChI |
InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h4,6,8H,5,7H2,1-3H3/b6-4+ |
Clave InChI |
SVGLFIBXFVQUQY-GQCTYLIASA-N |
SMILES isomérico |
CCCC(C)/C=C/C |
SMILES |
CCCC(C)C=CC |
SMILES canónico |
CCCC(C)C=CC |
Otros números CAS |
66225-17-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



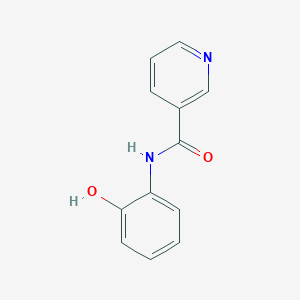
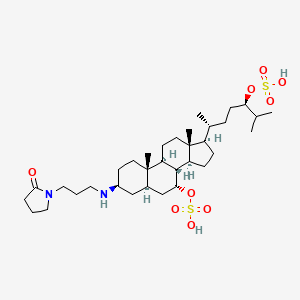
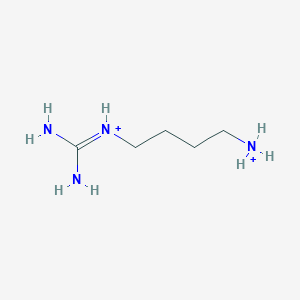


![methyl (3S,4R)-8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B1238667.png)


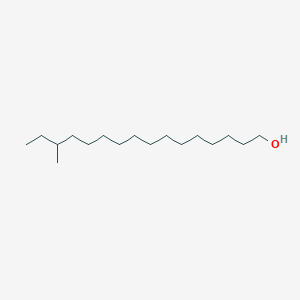

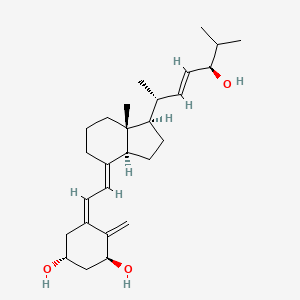

![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide](/img/structure/B1238678.png)
